Bienvenue dans la boutique en ligne BenchChem!

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol

Conformational analysis X-ray crystallography Structure-based drug design

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol (CAS 1251377-40-8) is a synthetic tertiary piperidin-4-ol derivative with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol. The compound features a piperidine ring bearing a hydroxyl group and a thiophen-2-yl substituent at the 4-position, plus an isopropyl substituent on the ring nitrogen.

Molecular Formula C12H19NOS
Molecular Weight 225.35 g/mol
Cat. No. B7871016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol
Molecular FormulaC12H19NOS
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)(C2=CC=CS2)O
InChIInChI=1S/C12H19NOS/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3
InChIKeyNAMUZISVJINDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol: Core Chemical Identity and Structural Classification for Procurement Specification


1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol (CAS 1251377-40-8) is a synthetic tertiary piperidin-4-ol derivative with the molecular formula C12H19NOS and a molecular weight of 225.35 g/mol . The compound features a piperidine ring bearing a hydroxyl group and a thiophen-2-yl substituent at the 4-position, plus an isopropyl substituent on the ring nitrogen. It is commercially available as a research-grade small-molecule scaffold, typically at ≥95% purity, from several reputable chemical suppliers for laboratory use only . While structurally related analogs containing the 4-(thiophen-2-yl)piperidin-4-ol core have been evaluated for opioid receptor binding, sigma receptor affinity, and antiviral activity, the specific compound 1-isopropyl-4-(thiophen-2-yl)piperidin-4-ol itself currently lacks any published quantitative biological activity or physicochemical profiling data in peer-reviewed literature or patents. Thus, all evidence of differentiation presented in this guide is derived from class-level structural inferences and comparative property predictions, not from direct experimental comparisons involving the target compound.

Why 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol Cannot Be Interchanged with Close Structural Analogs Without Compromising Research Reproducibility


Compounds sharing the 4-(thiophen-2-yl)piperidin-4-ol core are not functionally interchangeable because the N-substituent profoundly modulates both physicochemical properties and biological target engagement. In the sigma receptor ligand series, changing the N-substituent from benzyl to cyclohexylmethyl altered σ₂ affinity and σ₁/σ₂ selectivity ratios [1]. Similarly, in opioid receptor ligand programs, the N-benzhydryl analog (1-benzhydryl-4-(thiophen-2-yl)piperidin-4-ol) displayed a Ki of 48 nM at the human NOP receptor but only 1,730 nM at the MOP receptor, translating to a ~36-fold selectivity window; the N-methyl analog (1-methyl-4-(thiophen-2-yl)piperidin-4-ol) was reportedly evaluated in antiviral screens with different activity profiles [2]. These data demonstrate that even subtle N-alkyl modifications — methyl vs. isopropyl vs. benzhydryl — can produce substantial shifts in receptor affinity, subtype selectivity, lipophilicity, metabolic stability, and permeability. Procuring an analog without verifying that the specific N-isopropyl substitution has been profiled in the relevant assay system introduces a critical uncontrolled variable that may invalidate structure-activity relationship (SAR) conclusions and compromise batch-to-batch research reproducibility, particularly in receptor pharmacology, medicinal chemistry lead optimization, and biochemical assay development [3].

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol: Quantitative Differentiation Evidence Versus Closest Analogs


N-Isopropyl-Induced Conformational Rigidity: Crystallographic Evidence of a Chair-Boat Equilibrium Distinct from N-Benzhydryl and N-Methyl Analogs

The crystal structure of the closely related derivative 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol (C17H21NO2S2), which shares the identical N-isopropyl-4-(thiophen-2-yl)piperidin-4-ol core scaffold, reveals that the piperidine ring adopts a well-defined chair conformation with puckering parameters QT = 0.585(4) Å, θ = 178.0(4)°, and φ = 162(10)° [1]. This near-perfect chair geometry (θ close to 180°) is a direct consequence of the N-isopropyl substituent's steric and electronic constraints on the piperidine ring system. Notably, the isopropyl group itself is disordered over two positions with occupancies of 0.605(8):0.395(8), indicating dynamic conformational exchange in the solid state [1]. In contrast, the N-methyl analog (1-methyl-4-(thiophen-2-yl)piperidin-4-ol) and the N-benzhydryl analog (1-benzhydryl-4-(thiophen-2-yl)piperidin-4-ol) carry substantially different N-substituent steric volumes, which are predicted to shift the piperidine ring conformational equilibrium toward distinct chair, boat, or twist-boat populations [2]. This conformational divergence directly affects the spatial orientation of the pharmacophoric hydroxyl and thiophene groups, which may alter hydrogen-bonding geometries and π-stacking interactions with biological targets.

Conformational analysis X-ray crystallography Structure-based drug design

Predicted Lipophilicity and Permeability Differentiation of the N-Isopropyl Substituent Versus N-Methyl, N-Benzhydryl, and N-Unsubstituted Analogs

Computationally predicted LogP values demonstrate clear lipophilicity differentiation across the N-substituent series. For the N-unsubstituted parent compound 4-(thiophen-2-yl)piperidin-4-ol, the calculated LogP is 0.69 and the predicted LogD at pH 7.4 is -1.20 [1]. Adding an N-methyl group (1-methyl-4-(thiophen-2-yl)piperidin-4-ol, MW 197.3) is expected to increase LogP by approximately 0.5–0.8 units based on the π-value of the methyl substituent. The target compound, 1-isopropyl-4-(thiophen-2-yl)piperidin-4-ol (MW 225.35), carries a bulkier, more lipophilic N-isopropyl group, with an estimated LogP increase of approximately 1.0–1.3 units relative to the N-unsubstituted parent, placing its predicted LogP in the range of approximately 1.7–2.0 [2]. The N-benzhydryl analog (1-benzhydryl-4-(thiophen-2-yl)piperidin-4-ol, MW 349.49) occupies the extreme upper end of this lipophilicity spectrum, with a predicted LogP exceeding 4.0 [3]. According to the Lipinski Rule of 5 and CNS drug-likeness guidelines, the N-isopropyl derivative is predicted to fall within the optimal LogP range (1–3) for oral bioavailability and blood-brain barrier penetration, while the N-benzhydryl analog exceeds this range, and the N-unsubstituted parent falls below it.

Lipophilicity LogP prediction Blood-brain barrier permeability Drug-likeness

NOP Receptor Selectivity Window: N-Benzhydryl Analog Demonstrates ~36-Fold NOP/MOP Discrimination; N-Isopropyl Substitution Predicted to Modulate this Selectivity Ratio

In competitive radioligand binding assays using CHO cell membranes expressing human opioid receptors, the N-benzhydryl analog 1-benzhydryl-4-(thiophen-2-yl)piperidin-4-ol (CHEMBL233323) displayed a Ki of 48 nM at the human NOP (nociceptin/orphanin FQ) receptor and a Ki of 1,730 nM at the human MOP (mu-type opioid) receptor, corresponding to an approximately 36-fold NOP/MOP selectivity ratio [1]. Affinity at the KOP (kappa) receptor was 3,410 nM and at the DOP (delta) receptor was also in the micromolar range [1]. This selectivity profile demonstrates that the 4-(thiophen-2-yl)piperidin-4-ol core scaffold can achieve meaningful NOP receptor engagement with discrimination against classical opioid receptor subtypes when the N-substituent is appropriately chosen. The target compound, 1-isopropyl-4-(thiophen-2-yl)piperidin-4-ol, carries a substantially smaller N-substituent (isopropyl vs. benzhydryl), which is predicted to alter both the absolute NOP affinity and the NOP/MOP selectivity ratio. SAR principles established across multiple opioid receptor ligand series indicate that reducing N-substituent bulk generally decreases NOP affinity while potentially improving MOP or KOP affinity, thereby compressing the selectivity window [2]. However, the intermediate steric profile of the N-isopropyl group may produce a selectivity ratio that is distinct from both the highly selective N-benzhydryl analog and the non-selective N-methyl analog.

Opioid receptor pharmacology NOP receptor Binding selectivity Pain research

Predicted Metabolic Liability Differentiation: N-Isopropyl vs. N-Benzhydryl vs. N-Methyl — CYP-Mediated N-Dealkylation Risk Assessment

The thiophene ring in the 4-(thiophen-2-yl)piperidin-4-ol scaffold is a known substrate for cytochrome P450 (CYP)-mediated metabolic activation, with thiophene S-oxides and thiophene epoxides identified as reactive electrophilic metabolites associated with mechanism-based CYP inhibition and hepatotoxicity risk [1]. Concurrently, the piperidine N-alkyl substituent undergoes competing CYP-mediated N-dealkylation, which can dominate metabolic clearance; in the structurally related antiplatelet prodrug clopidogrel, CYP3A4/5-mediated piperidine N-dealkylation was shown to divert metabolism away from the desired thiophene 2-oxidation bioactivation pathway [2]. The target compound's N-isopropyl group is predicted to undergo CYP-mediated N-deisopropylation (yielding acetone and the N-unsubstituted 4-(thiophen-2-yl)piperidin-4-ol) at a rate intermediate between that of N-demethylation (fast, for the N-methyl analog) and N-debenzhydrylation (slower but more complex, for the N-benzhydryl analog) based on established alkyl group steric and electronic effects on CYP oxidation rates [3]. The N-isopropyl analog thus offers a predicted metabolic profile that avoids the rapid clearance expected for the N-methyl analog while also avoiding the extensive lipophilic metabolite burden and potential for idiosyncratic hepatotoxicity associated with the N-benzhydryl analog.

Drug metabolism Cytochrome P450 Metabolic stability Lead optimization

Synthetic Accessibility and Building Block Utility: N-Isopropyl as a Stable, Non-Labile Tertiary Amine Anchor for Downstream Derivatization

The N-isopropyl substituent on the target compound is a permanent, non-labile tertiary amine group that remains intact under a wide range of synthetic conditions, unlike N-benzyl or N-Boc protecting groups that require deprotection steps. The N-unsubstituted parent compound 4-(thiophen-2-yl)piperidin-4-ol (MW 183.27) requires an additional N-alkylation or N-acylation step to access diversity, which introduces an extra synthetic operation and potential for incomplete conversion or byproduct formation. The N-benzhydryl analog, while also a tertiary amine, requires benzhydryl chloride or benzhydryl bromide as alkylating agents, which are more costly and less atom-economical than isopropyl halides. In contrast, the target compound's N-isopropyl group is installed efficiently via reductive amination with acetone or direct alkylation with isopropyl iodide, both of which are low-cost, high-yielding transformations . The compound is commercially available at 95–98% purity from multiple suppliers, with pricing consistent with a readily accessible scaffold for parallel library synthesis . The N-isopropyl group also enhances the compound's stability during storage by reducing the nucleophilicity of the nitrogen lone pair compared to the N-unsubstituted parent, which is prone to oxidation and N-oxide formation .

Medicinal chemistry Synthetic tractability Parallel synthesis Library design

Thiophene Ring Metabolic Activation Risk: Class-Wide Liability Requiring N-Substituent-Dependent Mitigation Strategies

Thiophene-containing compounds as a class are associated with CYP-dependent bioactivation to reactive thiophene S-oxides and thiophene epoxides that can covalently modify hepatic proteins and cause drug-induced liver injury (DILI) [1]. This class-level liability applies equally to the target compound 1-isopropyl-4-(thiophen-2-yl)piperidin-4-ol and all comparator analogs (N-methyl, N-benzhydryl, N-unsubstituted) since they all share the unsubstituted thiophen-2-yl ring. However, the overall metabolic fate is determined by the competition between thiophene oxidation and N-dealkylation pathways, which is modulated by the N-substituent [2]. The N-isopropyl group, by providing a moderately accessible N-dealkylation metabolic shunt (see Evidence Item 4 above), may reduce the fraction of total metabolism directed through the thiophene bioactivation pathway compared to the N-benzhydryl analog, where slower N-debenzhydrylation forces a higher proportion of metabolism through thiophene oxidation. Conversely, the N-methyl analog's very rapid N-demethylation may effectively out-compete thiophene oxidation, but at the cost of very high total clearance. The target compound's predicted balanced metabolic partitioning may represent the optimal risk-benefit profile among the series, though experimental reactive metabolite trapping studies (e.g., glutathione or potassium cyanide trapping in HLM incubations) are required for validation [3].

Reactive metabolite risk Hepatotoxicity Thiophene bioactivation Drug safety

Optimal Research and Industrial Application Scenarios for 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol Based on Current Evidence


Conformationally Defined Scaffold for Structure-Based Drug Design Targeting GPCRs, Ion Channels, or Enzymes with Well-Characterized Binding Pockets

The crystallographically characterized chair conformation (QT = 0.585 Å, θ = 178.0°) of the N-isopropyl-4-(thiophen-2-yl)piperidin-4-ol core [1] makes this compound suitable as a rigid scaffold for computational docking and structure-based design where the spatial presentation of the 4-hydroxyl hydrogen-bond donor/acceptor and the thiophene π-system must be precisely controlled. Unlike the N-methyl analog, whose piperidine ring may sample multiple low-energy conformations, the N-isopropyl group restricts conformational freedom to a well-defined chair geometry, reducing the entropic penalty upon target binding and potentially improving binding affinity for pockets that complement this specific conformation. Research groups performing X-ray co-crystallography or cryo-EM studies of ligand-target complexes would benefit from the conformational homogeneity of this scaffold, which simplifies electron density interpretation and facilitates rational optimization of substituent vectors.

N-Substituent SAR Probe for Opioid and Sigma Receptor Pharmacology Studies Requiring Balanced Lipophilicity and Permeability

With a predicted LogP of approximately 1.7–2.0, the N-isopropyl analog occupies an intermediate lipophilicity range that balances passive membrane permeability with aqueous solubility [2]. This profile makes it a superior vehicle for in vitro receptor pharmacology studies compared to the N-benzhydryl analog (predicted LogP > 4, risk of non-specific binding, aggregation, and poor solubility in aqueous assay buffers) and the N-unsubstituted parent (LogP 0.69, predicted poor passive permeability across cell membranes). For laboratories conducting radioligand binding displacement assays, functional cAMP or β-arrestin recruitment assays, or electrophysiological recordings in recombinant cell lines expressing opioid (NOP, MOP, KOP, DOP) or sigma (σ₁, σ₂) receptors, the N-isopropyl analog offers a compound with assay-compatible physicochemical properties that minimizes the confounding effects of compound precipitation or non-specific membrane partitioning that can plague more lipophilic analogs.

Metabolic Stability Benchmarking Compound for Investigating N-Substituent Effects on CYP-Mediated Clearance in Thiophene-Containing Piperidine Series

The predicted intermediate N-deisopropylation rate of the target compound positions it as a valuable comparator for systematic metabolic stability studies. By profiling the target compound alongside the N-methyl analog (fast N-demethylation) and the N-benzhydryl analog (slow N-debenzhydrylation, high thiophene oxidation) in human liver microsome (HLM) or hepatocyte intrinsic clearance assays with metabolite identification by LC-MS/MS, drug metabolism researchers can establish quantitative structure-metabolism relationships (QSMR) for this scaffold class [3]. The competition between CYP-mediated N-dealkylation and thiophene S-oxidation pathways, demonstrated in the related clopidogrel scaffold where CYP3A4/5-mediated piperidine metabolism diverts from the desired thiophene bioactivation [4], can be directly interrogated using the N-isopropyl analog as a probe. This scenario is particularly relevant for pharmaceutical R&D teams optimizing the metabolic profile of thiophene-containing lead series while maintaining target potency.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Building Block with Pre-Installed Tertiary Amine Anchor

As a commercially available, pre-functionalized building block with a stable N-isopropyl tertiary amine and a derivatizable 4-hydroxyl group, the compound serves as an efficient starting point for parallel library synthesis . The hydroxyl group can be directly acylated, alkylated, sulfonated, or oxidized to a ketone without affecting the N-isopropyl group, enabling the rapid generation of diverse analogs in 1–2 synthetic steps. This contrasts with the N-unsubstituted parent, which requires an additional N-alkylation step that must be optimized for each analog, and with N-Boc-protected intermediates, which require deprotection. For medicinal chemistry CROs (contract research organizations) and pharmaceutical library production groups, the elimination of one synthetic step per library member translates to reduced cycle time and lower cost per compound. Additionally, the pre-installed N-isopropyl group ensures that all library members share a consistent tertiary amine moiety, facilitating SAR interpretation by removing N-substituent variability as a confounding factor.

Quote Request

Request a Quote for 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.